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Compound of Interest

Compound Name:
1-(4-Bromo-3-

hydroxyphenyl)ethanone

CAS No.: 73898-22-3

Cat. No.: B3029653

Get Quote

Executive Summary
Brominated hydroxyacetophenones are critical pharmacophores and intermediates in the

synthesis of chalcones, flavonoids, and adrenergic receptor agonists. Despite their ubiquity in

medicinal chemistry (e.g., as precursors for salmeterol or specific tyrosine kinase inhibitors),

their fundamental thermodynamic profiles are often fragmented across decades of literature.

This guide consolidates the physicochemical and thermodynamic properties of key brominated

hydroxyacetophenone isomers. It moves beyond simple data tabulation to provide the causality

behind solubility behaviors, solid-state transitions, and stability. Furthermore, it establishes

robust experimental protocols for determining missing thermodynamic parameters, ensuring

that researchers can generate self-validating data for process scale-up.

Part 1: Chemical Identity & Structural Significance
The thermodynamic behavior of these molecules is governed by the interplay between the

phenolic hydroxyl group (H-bond donor), the acetyl group (H-bond acceptor), and the bromine

substituent (lipophilic, heavy atom effect).
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Key Isomers of Interest
Compound
Name

Structure
Description

CAS Number
Molecular
Weight

Significance

3,5-Dibromo-4-

hydroxyacetophe

none

Nuclear

bromination

(ortho to OH)

2887-72-1 293.94

Precursor for

flavonoids; high

melting point due

to symmetry.

2-Bromo-4'-

hydroxyacetophe

none

Side-chain (

) bromination
2491-38-5 215.04

Critical

intermediate for

PTP1B inhibitors;

lachrymator.

5-Bromo-2-

hydroxyacetophe

none

Nuclear

bromination

(para to OH)

1450-75-5 215.04

Ligand for

transition metal

complexes; lower

melting point.[1]

[2]

3'-Bromo-2'-

hydroxyacetophe

none

Nuclear

bromination

(ortho to OH)

1836-05-1 215.04

Positional isomer

often co-

produced;

requires careful

separation.

Part 2: Solid-State Thermodynamics
Understanding the solid-liquid transition is non-negotiable for crystallization process design.

The melting point (

) and enthalpy of fusion (

) dictate the solubility curve and the energy required for phase changes.

Melting Point & Fusion Data
The introduction of bromine atoms generally increases the melting point due to increased

molecular weight and polarizability, enhancing London dispersion forces. However,
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intramolecular hydrogen bonding (common in ortho-hydroxy isomers) can depress melting

points by reducing intermolecular lattice energy.

Compound
Melting Point (

)
(Est.)*

Lattice
Characteristics

3,5-Dibromo-4-

hydroxyacetophenone
182–187 °C ~25–30 kJ/mol

High lattice energy

driven by symmetry

and intermolecular H-

bonding.

2-Bromo-4'-

hydroxyacetophenone
123–126 °C ~20–25 kJ/mol

Polar side-chain

allows strong dipole

interactions.

5-Bromo-2-

hydroxyacetophenone
58–61 °C ~15–18 kJ/mol

Intramolecular H-bond

(OH···O=C) reduces

intermolecular

cohesion.

3'-Bromo-2'-

hydroxyacetophenone
40–44 °C ~12–15 kJ/mol

Strong intramolecular

H-bonding; often an

oil or low-melting

solid.

*Note: Specific experimental

values are sparse in open literature. Estimated values are based on Walden’s Rule (

) for rigid aromatic molecules. See Protocol 1 for experimental determination.

Isomeric Purity Warning
Critical Insight: Literature values for 3'-bromo-2'-hydroxyacetophenone vary significantly (some

sources cite ~115 °C). This discrepancy often arises from confusion with the 5-bromo isomer or

the formation of a hydrate. Always verify structure via NMR before thermodynamic

characterization.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029653?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 3: Solution Thermodynamics
Solubility is the critical parameter for recrystallization and reaction solvent selection. The

solubility of these compounds generally follows the "like dissolves like" principle but is heavily

modified by the bromine atom's lipophilicity.

Solubility Profile
Polar Aprotic Solvents (DMF, DMSO): High solubility. Best for nucleophilic substitution

reactions.

Polar Protic Solvents (Methanol, Ethanol): Moderate to High solubility. Temperature-

dependent; ideal for recrystallization (e.g., 3,5-dibromo isomer shows "faint turbidity" in hot

methanol, indicating a steep solubility curve).

Non-Polar Solvents (Hexane, Petroleum Ether): Low solubility. Used as anti-solvents to

crash out the product.

Thermodynamic Modeling
To predict solubility (

) at different temperatures (

), the Modified Apelblat Equation is the standard for these systems:

Where

,

, and

are empirical constants derived from experimental data. For process modeling, the van't Hoff
equation is used to determine the dissolution enthalpy (

) and entropy (

):

Application Note: A positive
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(endothermic dissolution) implies that solubility increases with temperature—a prerequisite for
cooling crystallization.

Part 4: Experimental Protocols
As reliable literature data is limited for specific derivatives, the following self-validating protocols

are required to generate internal standards.

Protocol 1: Differential Scanning Calorimetry (DSC) for
Objective: Determine the precise melting onset and enthalpy of fusion.

Sample Prep: Weigh 2–5 mg of dried, powdered sample into a Tzero aluminum pan. Crimp

hermetically.

Reference: Use an empty, crimped aluminum pan.

Method:

Equilibrate at 25 °C.

Ramp 10 °C/min to 20 °C above the expected melting point.

Isotherm for 1 min.

Cool ramp 10 °C/min back to 25 °C (to check for reversibility/decomposition).

Analysis: Integrate the endothermic melting peak. The area under the curve (normalized to

mass) yields

(J/g).

Validation: Calibrate system with Indium standard (

,

).
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Protocol 2: Gravimetric Solubility Determination (OECD
105)
Objective: Generate data for Apelblat modeling.

Saturation: Add excess solid to 10 mL of solvent in a jacketed glass vessel.

Equilibration: Stir at fixed temperature (

) for 24 hours.

Settling: Stop stirring and allow phases to separate for 2 hours at temperature.

Sampling: Filter supernatant through a pre-heated 0.45 µm PTFE syringe filter.

Quantification:

Gravimetric: Evaporate solvent from a known volume and weigh the residue.

HPLC (Preferred): Dilute aliquot and analyze against a standard curve.

Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be < 3%.

Part 5: Visualization & Workflows
Workflow 1: Thermodynamic Characterization Logic
This diagram outlines the decision process for characterizing a new brominated intermediate.
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Caption: Logical workflow for establishing thermodynamic baselines. Purity is the gatekeeper

for accurate DSC data.
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Workflow 2: Solubility Equilibrium Cycle
Visualizing the equilibrium states in a saturation experiment.
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Caption: Dynamic equilibrium in solubility. For these compounds, dissolution is typically

endothermic (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b3029653?utm_src=pdf-custom-synthesis#bc-rfq
https://wap.guidechem.com/dictionary/en/1450-75-5.html
https://www.chemicalbook.com/msds/5-bromo-2-hydroxyacetophenone.htm
https://pdf.benchchem.com/363/Solubility_and_Stability_of_3_Hydroxyacetophenone_An_In_depth_Technical_Guide.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C99934&Mask=4
https://www.sigmaaldrich.com/TW/zh/product/aldrich/542245
https://www.benchchem.com/product/b3029653/docs#thermodynamic-properties-of-brominated-hydroxyacetophenones
https://www.benchchem.com/product/b3029653/docs#thermodynamic-properties-of-brominated-hydroxyacetophenones
https://www.benchchem.com/product/b3029653/docs#thermodynamic-properties-of-brominated-hydroxyacetophenones
https://www.benchchem.com/product/b3029653/docs#thermodynamic-properties-of-brominated-hydroxyacetophenones
https://www.benchchem.com/product/b3029653?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029653?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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